molecular formula C9H15NO2 B14700781 Prop-2-en-1-yl piperidine-1-carboxylate CAS No. 17738-04-4

Prop-2-en-1-yl piperidine-1-carboxylate

Cat. No.: B14700781
CAS No.: 17738-04-4
M. Wt: 169.22 g/mol
InChI Key: XIOHUMRSFVEJNF-UHFFFAOYSA-N
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Description

1-Piperidinecarboxylic acid, 2-propen-1-yl ester is a chemical compound known for its versatile applications in various fields of science and industry. This compound is characterized by the presence of a piperidine ring, a carboxylic acid group, and a propenyl ester group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Piperidinecarboxylic acid, 2-propen-1-yl ester typically involves the esterification of 1-piperidinecarboxylic acid with propenyl alcohol. This reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester .

Industrial Production Methods: On an industrial scale, the production of 1-Piperidinecarboxylic acid, 2-propen-1-yl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale synthesis of this compound with high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Piperidinecarboxylic acid, 2-propen-1-yl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Piperidinecarboxylic acid, 2-propen-1-yl ester has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Piperidinecarboxylic acid, 2-propen-1-yl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active piperidinecarboxylic acid, which can then interact with enzymes or receptors in biological systems. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: 1-Piperidinecarboxylic acid, 2-propen-1-yl ester is unique due to its propenyl ester group, which imparts distinct reactivity and functional properties compared to other piperidine derivatives. This uniqueness makes it a valuable compound for specialized applications in various fields .

Properties

CAS No.

17738-04-4

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

prop-2-enyl piperidine-1-carboxylate

InChI

InChI=1S/C9H15NO2/c1-2-8-12-9(11)10-6-4-3-5-7-10/h2H,1,3-8H2

InChI Key

XIOHUMRSFVEJNF-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)N1CCCCC1

Origin of Product

United States

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